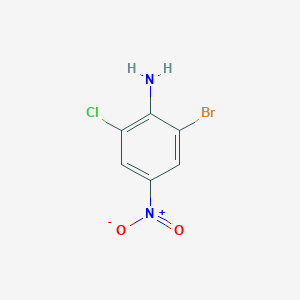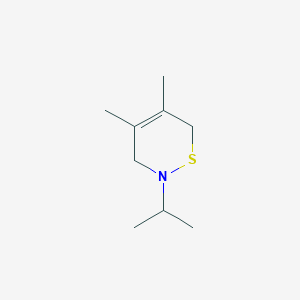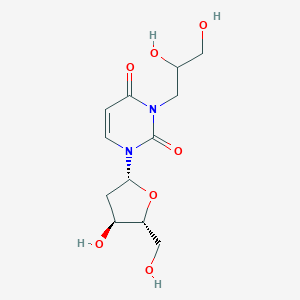![molecular formula C19H22N6O3 B165342 (4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate CAS No. 131402-50-1](/img/structure/B165342.png)
(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is synthesized using specific methods and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate involves the inhibition of specific proteins. This compound binds to specific proteins and prevents them from functioning properly. This inhibition can lead to changes in cellular signaling pathways and ultimately affect various biological processes.
Biochemical and Physiological Effects:
(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of specific cancer cells. It has also been found to have anti-inflammatory properties and can reduce inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate in lab experiments is its specificity. This compound can target specific proteins and inhibit their function, allowing researchers to study the role of these proteins in various biological processes. However, one limitation of using this compound is its potential toxicity. This compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of (4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate in scientific research. One direction is to study the effect of this compound on specific cellular signaling pathways. Another direction is to investigate the potential use of this compound as a therapeutic agent for specific diseases. Additionally, researchers can explore the use of this compound in combination with other compounds to enhance its effectiveness.
Métodos De Síntesis
The synthesis of (4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate involves several steps. The first step involves the reaction of 2-aminopyrazole with ethyl acetoacetate to form 3-ethyl-4-hydroxy-2H-pyrazole-5-carboxylic acid. The second step involves the reaction of 3-ethyl-4-hydroxy-2H-pyrazole-5-carboxylic acid with thionyl chloride to form 3-ethyl-4-chloro-2H-pyrazole-5-carboxylic acid. The third step involves the reaction of 3-ethyl-4-chloro-2H-pyrazole-5-carboxylic acid with 2-amino-4-methylbenzoic acid to form (4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate.
Aplicaciones Científicas De Investigación
(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate has been found to have potential applications in scientific research. This compound has been used as a tool compound to study the role of specific proteins in various biological processes. It has also been used to study the effect of specific compounds on cellular signaling pathways.
Propiedades
Número CAS |
131402-50-1 |
|---|---|
Fórmula molecular |
C19H22N6O3 |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate |
InChI |
InChI=1S/C19H22N6O3/c1-23-5-7-24(8-6-23)11-14-3-2-4-15(9-14)19(27)28-13-25-17-16(10-22-25)18(26)21-12-20-17/h2-4,9-10,12H,5-8,11,13H2,1H3,(H,20,21,26) |
Clave InChI |
WRRUNROFBHJYBM-UHFFFAOYSA-N |
SMILES isomérico |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)OCN3C4=NC=NC(=O)C4=CN3 |
SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)OCN3C4=C(C=N3)C(=O)NC=N4 |
SMILES canónico |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)OCN3C4=NC=NC(=O)C4=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate](/img/structure/B165277.png)








